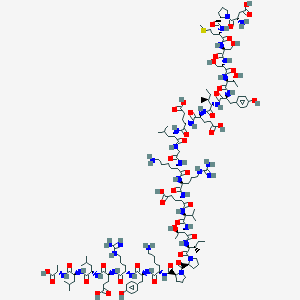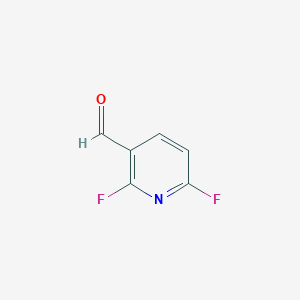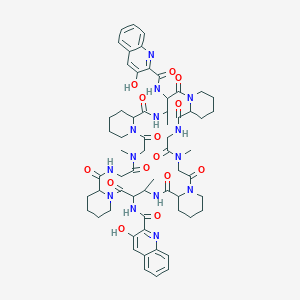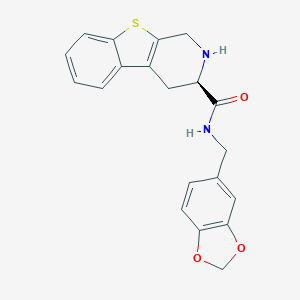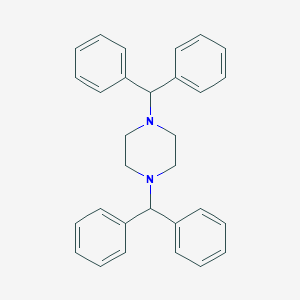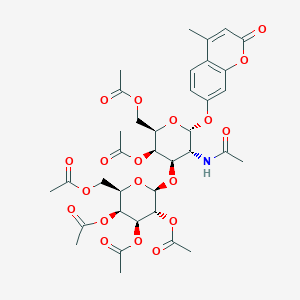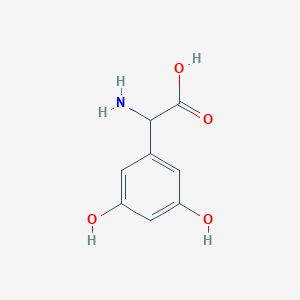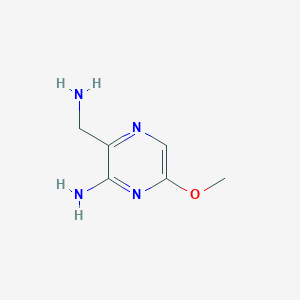![molecular formula C18H39O6Sn B141132 Tris[3-(2-methoxyethoxy)propyl]tin CAS No. 130691-03-1](/img/structure/B141132.png)
Tris[3-(2-methoxyethoxy)propyl]tin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[3-(2-methoxyethoxy)propyl]tin, commonly known as TMPT, is an organotin compound that has gained significant attention in scientific research. It is widely used in the field of biomedicine due to its unique chemical properties and potential therapeutic applications. TMPT has been shown to possess excellent antitumor and antiviral properties, making it a promising candidate for the development of new drugs.
Mechanism Of Action
The mechanism of action of TMPT is not fully understood, but it is believed to act by inhibiting key enzymes involved in cancer cell growth and viral replication. TMPT has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a critical role in regulating gene expression. Inhibition of HDAC activity can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
TMPT has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. TMPT has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of TMPT is its low toxicity, which makes it a safe and effective compound for use in laboratory experiments. Another advantage is its high solubility in organic solvents, which makes it easy to work with. However, one limitation of TMPT is its instability in the presence of water, which can make it difficult to handle in aqueous solutions.
Future Directions
There are several potential future directions for the study of TMPT. One area of research is the development of new drugs based on the chemical structure of TMPT. Another area of research is the investigation of the molecular mechanisms underlying the antitumor and antiviral properties of TMPT. Additionally, further studies are needed to determine the safety and efficacy of TMPT in animal models and clinical trials.
Synthesis Methods
TMPT can be synthesized through a simple reaction between 3-(2-methoxyethoxy)propyl chloride and tin(IV) chloride. The reaction is typically carried out in the presence of a solvent such as toluene or chloroform. The resulting product is a colorless liquid that is soluble in most organic solvents.
Scientific Research Applications
TMPT has been extensively studied for its potential applications in biomedicine. It has been shown to possess excellent antitumor properties against a wide range of cancer cell lines, including breast, lung, and prostate cancer. TMPT has also been shown to have antiviral activity against several viruses, including HIV-1 and herpes simplex virus.
properties
CAS RN |
130691-03-1 |
|---|---|
Product Name |
Tris[3-(2-methoxyethoxy)propyl]tin |
Molecular Formula |
C18H39O6Sn |
Molecular Weight |
470.2 g/mol |
InChI |
InChI=1S/3C6H13O2.Sn/c3*1-3-4-8-6-5-7-2;/h3*1,3-6H2,2H3; |
InChI Key |
OLUPASYOZJQUNM-UHFFFAOYSA-N |
SMILES |
COCCOCCC[Sn](CCCOCCOC)CCCOCCOC |
Canonical SMILES |
COCCOCCC[Sn](CCCOCCOC)CCCOCCOC |
synonyms |
9-[3-(2-Methoxyethoxy)-propyl]-2,5,13,16-tetraoxa-9-stannaheptadecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



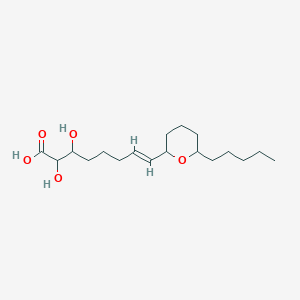
![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate](/img/structure/B141051.png)
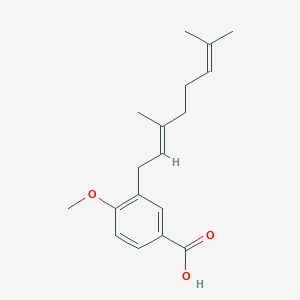
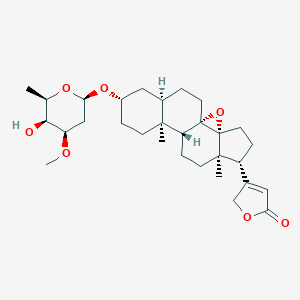
![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)
![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)
